molecular formula C12H12N2O2 B13654755 Ethyl 2-aminoquinoline-7-carboxylate

Ethyl 2-aminoquinoline-7-carboxylate

Cat. No.: B13654755
M. Wt: 216.24 g/mol
InChI Key: IRLFYDGLYJRVCL-UHFFFAOYSA-N
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Description

Ethyl 2-aminoquinoline-7-carboxylate (CAS 2089309-84-0) is a high-purity quinoline-based chemical building block designed for research and development applications . With a molecular formula of C12H12N2O2 and a molecular weight of 216.24, this compound serves as a versatile precursor in medicinal chemistry and drug discovery . The amino and ester functional groups on the quinoline scaffold offer distinct sites for further chemical modification, enabling researchers to synthesize diverse compound libraries. This is particularly valuable for developing novel therapeutic agents, as evidenced by patent research into multifunctional aminoquinoline derivatives that target specific biological pathways . As a heterocyclic building block, it is instrumental in the exploration of new chemical entities . This product is intended for research and further manufacturing purposes only. It is not intended for direct human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 2-aminoquinoline-7-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3,(H2,13,14)

InChI Key

IRLFYDGLYJRVCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-Aminoquinoline-7-Carboxylate

Representative Synthetic Route Using 2-Aminoacetophenone and Ethyl Acetoacetate

One widely practiced method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate under catalytic conditions such as zinc triflate, often enhanced by microwave irradiation to accelerate the reaction and improve yields. This method facilitates the construction of the quinoline ring system with the amino substituent at position 2 and the ethyl ester at position 7.

Reaction Conditions:
Step Reagents & Catalysts Solvent Temperature Time Notes
1 2-Aminoacetophenone, Ethyl acetoacetate, Zn(OTf)2 Ethanol or solvent-free Microwave irradiation, 80–120 °C 30–60 min Microwave assists ring closure
2 Work-up and purification Ethanol Room temperature - Recrystallization to purify

This approach is favored for its efficiency and relatively mild conditions, allowing good control over regioselectivity and functional group tolerance.

Reduction of Nitro Precursors to Aminoquinoline

Another key synthetic step involves the reduction of nitro-substituted quinoline intermediates to the corresponding 2-aminoquinoline derivatives. For example, 2-nitroquinoline esters can be reduced using iron powder in a mixture of dimethylformamide (DMF) and acetic acid under reflux conditions.

Typical Procedure:
Step Reagents Solvent Temperature Time Notes
1 2-Nitroquinoline ester, Fe powder DMF/AcOH Reflux 3–6 hours Reduction of nitro to amino group
2 Work-up Water, extraction solvents Room temp - Purification by column chromatography

This method is robust and widely used due to its high selectivity and yield in converting nitro groups to amino groups without affecting ester functionalities.

Synthesis via 3-(2-Nitrophenyl)acrylonitrile Reduction

An alternative synthetic route involves the reduction of 3-(2-nitrophenyl)acrylonitriles using zinc powder in ethanol with acetic acid as a catalyst under reflux. This method yields aminoquinoline derivatives after purification by recrystallization.

Reaction Summary:
Step Reagents Solvent Temperature Time Product Description
1 3-(2-Nitrophenyl)acrylonitrile, Zn, AcOH Ethanol Reflux 1–2 h Formation of 2-aminoquinoline ester
2 Work-up Water, CHCl3 Room temp - Extraction and recrystallization

This method is efficient and straightforward, providing good yields of aminoquinoline esters suitable for further functionalization.

Industrial and Green Chemistry Approaches

Industrial synthesis of this compound increasingly incorporates green chemistry principles, including:

  • Microwave-assisted synthesis to reduce reaction times and energy consumption.
  • Solvent-free or minimal solvent conditions to reduce waste.
  • Use of recyclable catalysts such as clay or ionic liquids to enhance sustainability.

These approaches aim to improve cost-effectiveness and environmental impact without compromising product quality.

Detailed Reaction Analysis

Functional Group Transformations

Reaction Type Description Common Reagents Outcome
Reduction Nitro to amino group conversion Fe/DMF/AcOH, Zn/AcOH/Ethanol Formation of 2-aminoquinoline derivatives
Esterification Formation of ethyl ester at 7-position Thionyl chloride, ethanol This compound
Substitution Amino group functionalization Primary amines, electrophiles Diverse quinoline derivatives
Oxidation Modification of quinoline ring or side chains KMnO4, other oxidants Quinoline derivatives with altered groups

Characterization of Intermediates and Final Product

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Condensation of 2-aminoacetophenone and ethyl acetoacetate 2-Aminoacetophenone, Ethyl acetoacetate Zn(OTf)2, microwave irradiation 80–120 °C, 30–60 min High efficiency, mild conditions Requires microwave equipment
Reduction of 2-nitroquinoline ester Nitroquinoline ester Fe powder, DMF, AcOH Reflux, 3–6 h High selectivity, good yield Longer reaction time
Zn reduction of 3-(2-nitrophenyl)acrylonitrile 3-(2-Nitrophenyl)acrylonitrile Zn, AcOH, EtOH Reflux, 1–2 h Simple, straightforward Moderate yields
Industrial green methods Various quinoline precursors Microwave, recyclable catalysts Solvent-free or minimal solvent Sustainable, scalable May require catalyst recovery

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminoquinoline-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline derivatives with different functional groups, such as hydroxyl, alkyl, and aryl groups.

Mechanism of Action

The mechanism of action of ethyl 2-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis . Additionally, the compound’s fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 2-amino group in methyl/ethyl carboxylate derivatives (e.g., compound 78 ) enhances binding to biological targets via hydrogen bonding, whereas 3-amino analogs (e.g., ) may exhibit altered selectivity due to steric and electronic differences. Halogen substituents (e.g., 7-bromo in , 7-chloro in ) increase lipophilicity and influence pharmacokinetics.

Synthetic Efficiency: Visible light-induced bromination (e.g., ) offers higher yields (76%) compared to traditional methods, emphasizing advancements in green chemistry. Reduction with Fe in DMF/AcOH (e.g., ) is a robust method for nitro-to-amine conversion, critical for aminoquinoline synthesis.

Physicochemical and Functional Differences

  • Solubility : Ethyl esters (e.g., ) generally exhibit lower water solubility than methyl esters (e.g., ) due to increased hydrophobicity.
  • Electron-Withdrawing Effects : The trifluoromethyl group in significantly alters electron density, enhancing stability against metabolic degradation.
  • Reactivity : Brominated derivatives (e.g., ) serve as intermediates for cross-coupling reactions, enabling further functionalization.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-aminoquinoline-7-carboxylate, and how are key intermediates characterized?

this compound is typically synthesized via multi-step reactions starting from substituted quinoline precursors. For example, nitration or halogenation of the quinoline core followed by esterification and amination steps. Key intermediates, such as mthis compound, are synthesized using iron-mediated reduction of nitro precursors in dimethylformamide (DMF) with acetic acid, followed by purification via column chromatography. Characterization involves 1^1H and 13^13C NMR spectroscopy (e.g., in DMSO-d6d_6 with TMS as an internal standard) and high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation of this compound derivatives?

  • NMR Spectroscopy : 1^1H NMR in deuterated solvents (e.g., DMSO-d6d_6) identifies substituent positions and proton environments, while 13^13C NMR confirms carbonyl and aromatic carbons.
  • Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Programs like SHELXL refine crystal structures using high-resolution data, particularly for resolving ambiguities in stereochemistry or hydrogen bonding .

Q. What are the common functionalization reactions for this compound, and how do reaction conditions influence product distribution?

  • Substitution : The 7-carboxylate group can undergo hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield carboxylic acid derivatives.
  • Amination : Nucleophilic substitution at the 2-amino position with primary amines in DMF at 80–100°C generates diverse analogues.
  • Halogenation : Bromination or chlorination at the quinoline core requires controlled stoichiometry to avoid over-halogenation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives when scaling up synthesis?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst Use : Palladium catalysts improve coupling reactions for aryl-functionalized derivatives.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization steps. Statistical optimization via Design of Experiments (DoE) can identify critical variables (e.g., reagent ratios, reaction time) .

Q. What strategies resolve contradictions in spectral data for this compound analogues?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to confirm functional groups and regiochemistry.
  • Computational Modeling : Density Functional Theory (DFT) predicts 1^1H NMR chemical shifts and optimizes geometry for comparison with experimental data.
  • Crystallographic Refinement : SHELXTL refines twinned or low-resolution diffraction data to resolve atomic positional conflicts .

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

  • Electron-Withdrawing Groups (e.g., -NO2_2, -Br) : Enhance binding to kinase active sites by increasing electrophilicity.
  • Electron-Donating Groups (e.g., -OCH3_3) : Improve solubility and bioavailability but may reduce target affinity. Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., kinase inhibition) and molecular docking (e.g., AutoDock Vina) quantify these effects .

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